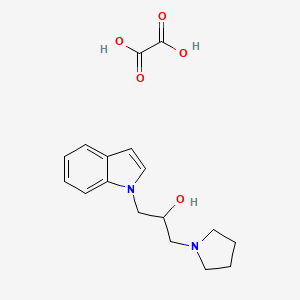
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
描述
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as CEP, is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein kinase Aurora A, which plays a critical role in cell division and is often overexpressed in cancer cells. CEP has been studied for its potential as an anticancer agent and as a tool for understanding the mechanisms of cell division.
作用机制
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of Aurora A kinase, which is essential for the proper alignment and segregation of chromosomes during cell division. By inhibiting Aurora A kinase, 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide disrupts the normal progression of cell division and induces cell death. This mechanism of action has been confirmed in several studies using cancer cell lines and animal models.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
The advantages of using 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in lab experiments include its specificity for Aurora A kinase and its ability to induce cell death in cancer cells. However, 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its potential to interact with other proteins in the cell, which could lead to off-target effects.
未来方向
There are several future directions for research on 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide and its potential as an anticancer agent. These include:
1. Further studies to optimize the synthesis of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide and improve its solubility and bioavailability.
2. Investigation of the potential of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in combination with other anticancer agents to enhance their efficacy.
3. Studies to identify biomarkers that could predict the response of cancer cells to 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide treatment.
4. Development of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide derivatives with improved potency and selectivity for Aurora A kinase.
5. Investigation of the potential of 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide in other diseases, such as Alzheimer's disease, where Aurora A kinase has been implicated in the pathology.
Conclusion
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a small molecule inhibitor of Aurora A kinase that has shown promise as an anticancer agent. It has been extensively studied for its mechanisms of action and its potential as a tool for understanding the role of Aurora A kinase in cell division. Further research is needed to optimize its synthesis and improve its efficacy as a cancer treatment.
科学研究应用
1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has been used extensively in scientific research to study the role of Aurora A kinase in cell division and cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used as a tool to investigate the mechanisms of cell division and the role of Aurora A kinase in this process. 1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide has also been used in combination with other anticancer agents to enhance their efficacy.
属性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-20-11-5-3-10(4-6-11)13-12(14(16)19)9-18(17-13)8-2-7-15/h3-6,9H,2,8H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPWVRSRAFFULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4165905.png)
![N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4165909.png)
![4-(3,4-dimethoxybenzoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4165910.png)
![4-{5-[4-(3-iodobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4165918.png)
![5-[(methylthio)methyl]-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-2-furamide](/img/structure/B4165930.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
![2-(2,6-dimethylphenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4165936.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B4165940.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methoxy-3-methylbenzoyl)piperazine](/img/structure/B4165951.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4165960.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B4165981.png)
![N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4166002.png)
